3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The aldehyde group is then converted to the corresponding benzamide through a series of reactions involving amination and acylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
Uniqueness
What sets 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide apart from similar compounds is the presence of the oxazole ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-5-7-14(8-6-13)17-11-16(23-28-17)12-22-21(24)15-9-18(25-2)20(27-4)19(10-15)26-3/h5-11H,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYCRCWMSIRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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